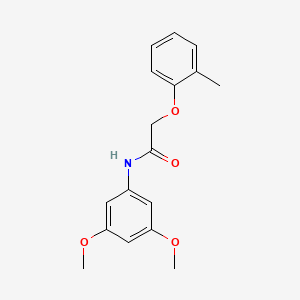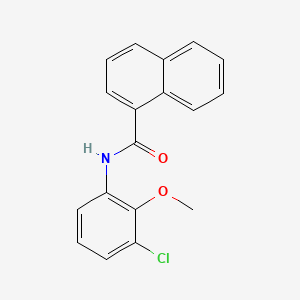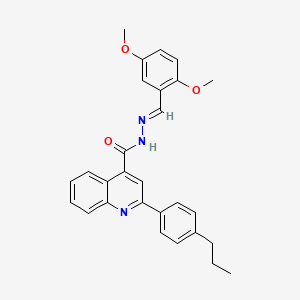
4-methoxy-N-1-naphthyl-3-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methoxy-N-1-naphthyl-3-nitrobenzamide, also known as MNBA, is a compound that belongs to the class of nitrobenzamides. It has gained attention in the scientific community due to its potential applications in various fields, including biochemistry, pharmacology, and medicinal chemistry.
Mécanisme D'action
The mechanism of action of 4-methoxy-N-1-naphthyl-3-nitrobenzamide involves the inhibition of DNA topoisomerase II. This enzyme is responsible for breaking and rejoining DNA strands during DNA replication and transcription. 4-methoxy-N-1-naphthyl-3-nitrobenzamide binds to the enzyme and prevents it from rejoining the DNA strands, leading to the accumulation of DNA breaks and ultimately cell death.
Biochemical and Physiological Effects:
4-methoxy-N-1-naphthyl-3-nitrobenzamide has been found to have various biochemical and physiological effects. In addition to its activity against DNA topoisomerase II, it has been shown to inhibit the activity of other enzymes, including acetylcholinesterase and xanthine oxidase. 4-methoxy-N-1-naphthyl-3-nitrobenzamide has also been found to exhibit antioxidant activity and to protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
4-methoxy-N-1-naphthyl-3-nitrobenzamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its potential applications in various fields. However, 4-methoxy-N-1-naphthyl-3-nitrobenzamide also has some limitations. It is toxic at high concentrations and can cause cell death in non-cancerous cells. Additionally, its mechanism of action is not fully understood and requires further investigation.
Orientations Futures
There are several future directions for the study of 4-methoxy-N-1-naphthyl-3-nitrobenzamide. One area of research is the development of 4-methoxy-N-1-naphthyl-3-nitrobenzamide derivatives with improved potency and selectivity for DNA topoisomerase II. Another area of research is the investigation of 4-methoxy-N-1-naphthyl-3-nitrobenzamide's potential as an antibacterial agent, particularly against antibiotic-resistant strains. Additionally, further studies are needed to elucidate the mechanism of action of 4-methoxy-N-1-naphthyl-3-nitrobenzamide and to investigate its potential as an anticancer agent in vivo.
Méthodes De Synthèse
The synthesis of 4-methoxy-N-1-naphthyl-3-nitrobenzamide involves the reaction between 4-methoxy-N-1-naphthyl-3-nitrobenzoic acid and thionyl chloride in the presence of dimethylformamide. The resulting product is then treated with ammonia to obtain 4-methoxy-N-1-naphthyl-3-nitrobenzamide. The purity of the compound is confirmed by various analytical techniques, including high-performance liquid chromatography and nuclear magnetic resonance spectroscopy.
Applications De Recherche Scientifique
4-methoxy-N-1-naphthyl-3-nitrobenzamide has been extensively studied for its potential applications in various fields. In the field of biochemistry, it has been shown to inhibit the activity of DNA topoisomerase II, an enzyme that plays a crucial role in DNA replication and transcription. 4-methoxy-N-1-naphthyl-3-nitrobenzamide has also been found to exhibit antibacterial activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).
In the field of pharmacology, 4-methoxy-N-1-naphthyl-3-nitrobenzamide has been investigated for its potential as an anticancer agent. It has been shown to induce apoptosis, or programmed cell death, in various cancer cell lines, including breast cancer and leukemia. 4-methoxy-N-1-naphthyl-3-nitrobenzamide has also been found to inhibit the growth of tumor cells in animal models.
Propriétés
IUPAC Name |
4-methoxy-N-naphthalen-1-yl-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O4/c1-24-17-10-9-13(11-16(17)20(22)23)18(21)19-15-8-4-6-12-5-2-3-7-14(12)15/h2-11H,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZDCQIRQZDHGPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=CC3=CC=CC=C32)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![S-{2-[(2,4-dimethoxyphenyl)amino]-2-oxoethyl} thiocarbamate](/img/structure/B5752466.png)
![N-1,3-benzodioxol-5-yl-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B5752469.png)



![N-(7-oxo-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-2-thiophenecarboxamide](/img/structure/B5752510.png)
![2-[(5-tert-butyl-2-furoyl)amino]benzoic acid](/img/structure/B5752515.png)
![N'-[(4-tert-butylbenzoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5752522.png)


![N-(tert-butyl)-2-[(phenylsulfonyl)amino]benzamide](/img/structure/B5752541.png)

![2-methyl-N-({[4-(4-morpholinylmethyl)phenyl]amino}carbonothioyl)propanamide](/img/structure/B5752557.png)
